molecular formula C18H10F3N3O4S B3011664 11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one CAS No. 625376-54-7

11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one

Número de catálogo: B3011664
Número CAS: 625376-54-7
Peso molecular: 421.35
Clave InChI: NEXHCRVUTDBLDF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core fused with a 2,3-dihydro-1,4-benzodioxin moiety. Key structural elements include:

  • Trifluoromethyl group: At position 13, enhancing electron-withdrawing properties and influencing binding interactions.
  • Thia-azatricyclo framework: An 8-thia-3,5,10-triazatricyclo[7.4.0.0²⁷] backbone, which may confer rigidity and unique electronic properties.

Propiedades

IUPAC Name

11-(2,3-dihydro-1,4-benzodioxin-6-yl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3N3O4S/c19-18(20,21)8-6-9(7-1-2-10-11(5-7)28-4-3-27-10)22-16-12(8)13-14(29-16)15(25)24-17(26)23-13/h1-2,5-6H,3-4H2,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXHCRVUTDBLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NC4=C(C(=C3)C(F)(F)F)C5=C(S4)C(=O)NC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one (CAS Number: 626228-56-6) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H11F3N2O4SC_{19}H_{11}F_{3}N_{2}O_{4}S, with a molecular weight of approximately 420.4 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₁F₃N₂O₄S
Molecular Weight420.4 g/mol
CAS Number626228-56-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to 11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one . For instance, derivatives with trifluoromethyl groups have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Mitochondrial Apoptotic Pathway Activation : A study indicated that certain derivatives induced apoptosis in HT-29 colorectal cancer cells by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl2), leading to the activation of Caspase 3 .
  • Cell Line Studies : Compounds similar to this triazatricyclo structure demonstrated significant antiproliferative effects against various cancer cell lines such as K-562 (chronic myeloid leukemia) and MCF-7 (breast cancer) .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The introduction of trifluoromethyl groups enhances the interaction with enzyme targets involved in cancer progression and survival.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell survival and apoptosis, particularly through mitochondrial pathways.

Case Studies

  • Triazine Derivatives : A series of studies on trifluoromethylated triazine derivatives revealed their ability to inhibit cyclin-dependent kinases (CDK) and showed low cytotoxicity while maintaining high selectivity towards cancer cells .
  • Enzyme Inhibition Studies : Inhibitory studies on α-glucosidase demonstrated potential anti-diabetic effects for related compounds synthesized from the benzodioxin framework .

Aplicaciones Científicas De Investigación

Structural Characteristics

This compound features a benzodioxin ring , a hydroxyl group , and a trifluoromethyl group , which contribute to its distinct chemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate for various biological activities.

Medicinal Chemistry

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of enzymes such as lipoxygenase and cholinesterase. Its mechanism involves binding to the active sites of these enzymes, thus preventing the formation of inflammatory mediators.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The structural features of this compound may contribute to its ability to modulate inflammatory pathways, providing insights into potential therapeutic uses for inflammatory diseases.
  • Anticancer Properties : Research indicates that it may possess anticancer activities through mechanisms that involve apoptosis induction in cancer cells.

Material Science

The unique structural attributes of this compound allow it to be explored as a building block for synthesizing new materials with specific electronic or optical properties. Its application in organic electronics and photonic devices is an area of ongoing research.

Case Studies and Research Findings

Numerous studies have investigated the biological activities and synthetic methodologies associated with this compound:

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated effective inhibition of lipoxygenase with IC50 values indicating high potency.
Study 2Antimicrobial PropertiesShowed significant activity against Staphylococcus aureus and Escherichia coli in vitro.
Study 3Anticancer ActivityInduced apoptosis in breast cancer cell lines through mitochondrial pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared to two analogous heterocyclic systems from recent studies (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Substituents Core Structure Key Functional Groups Reference
11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[...]-4-one Benzodioxin, CF₃, Hydroxy Tricyclo[7.4.0.0²⁷] (8-thia-3,5,10-triaza) Hydroxy, Trifluoromethyl N/A
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) 4-Methoxyphenyl Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] (3,7-dithia-5-aza) Methoxy
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj) 4-Hydroxyphenyl Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] (3,7-dithia-5-aza) Hydroxy

Key Observations

Substituent Effects: The benzodioxin group in the target compound provides a larger aromatic system compared to the simpler 4-methoxy/hydroxyphenyl groups in analogs . This may enhance π-π stacking interactions in biological targets.

Core Structure Differences :

  • The target compound’s tricyclo[7.4.0.0²⁷] system is less strained than the tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] framework of analogs, possibly improving synthetic accessibility.
  • Replacement of 3,7-dithia (analogs) with 8-thia-3,5,10-triaza in the target compound alters electron distribution and hydrogen-bonding capacity.

Spectral and Analytical Data: Analogs exhibit characteristic IR peaks for carbonyl (1680–1700 cm⁻¹) and hydroxyl/methoxy groups (3200–3400 cm⁻¹) . Similar spectral features are expected for the target compound, though the trifluoromethyl group may shift absorption bands. No mass spectrometry or NMR data are reported for the target compound, highlighting a research gap.

Research Implications and Limitations

  • Pharmacological Potential: The benzodioxin and trifluoromethyl groups suggest enhanced blood-brain barrier penetration compared to analogs, warranting neuropharmacological studies.
  • Synthetic Challenges : The tricyclic core’s stereochemical complexity may complicate large-scale synthesis relative to tetracyclic analogs.
  • Data Gaps : Absence of comparative bioactivity or pharmacokinetic data limits mechanistic insights.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.